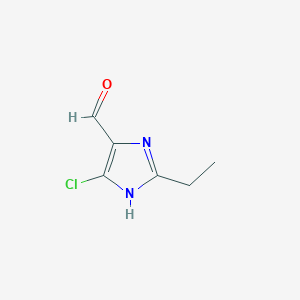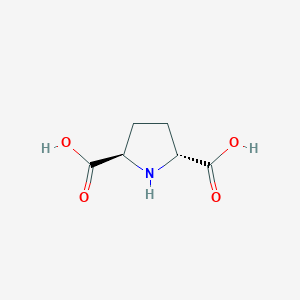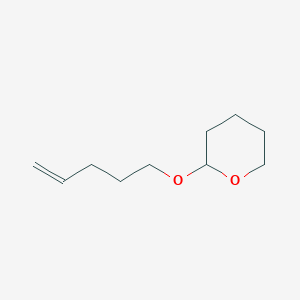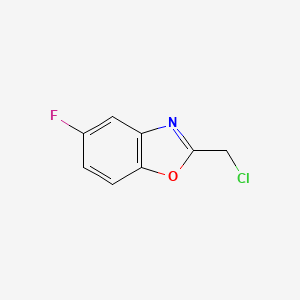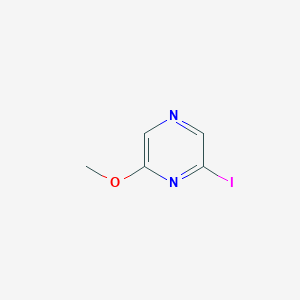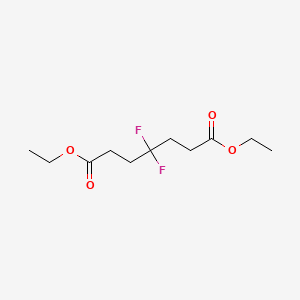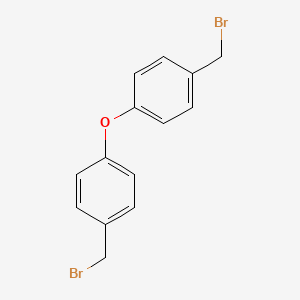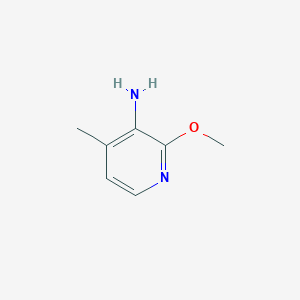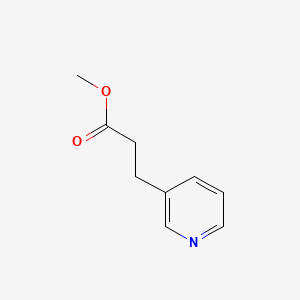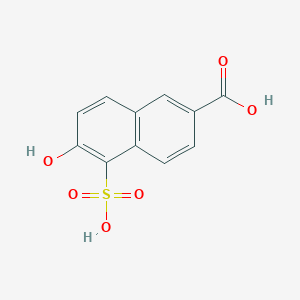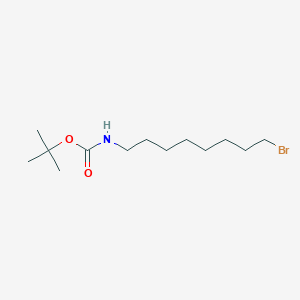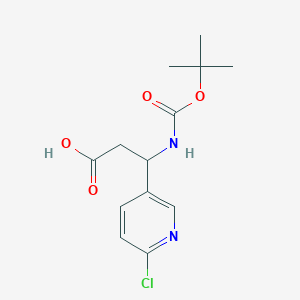
3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also has a carboxylic acid group (-COOH), an amino group (-NH2), and a tert-butoxycarbonyl group (also known as a Boc group).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the amino group, and the protection of the amino group with the Boc group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxylic acid group, the amino group, and the Boc group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the amino group could participate in reactions such as acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the aromatic pyridine ring could increase its stability.科学的研究の応用
Pharmacological and Biological Effects of Similar Compounds
- Pharmacological Review of Chlorogenic Acid : Chlorogenic Acid (CGA) demonstrates various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It modulates lipid metabolism and glucose, potentially beneficial for treating metabolic disorders like diabetes and obesity. Its comprehensive pharmacological effects underscore the significance of studying structurally similar compounds for potential health benefits (Naveed et al., 2018).
Chemical Synthesis and Structural Properties
- Synthesis and Structural Properties of Novel Compounds : The synthesis and investigation of novel compounds with specific structural features, such as those involving chloral and amines, highlight the importance of structural analysis and synthetic strategies in discovering compounds with potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-butyl Ether (ETBE) : Understanding the biodegradation and fate of compounds like ETBE in soil and groundwater informs the environmental impact and degradation pathways of similar chemical compounds. This knowledge is crucial for assessing the ecological safety and designing compounds with minimal environmental footprint (Thornton et al., 2020).
Applications in Drug Synthesis
- Levulinic Acid in Drug Synthesis : Levulinic acid's versatility in drug synthesis, due to its functional groups, illustrates how structurally specific compounds can be pivotal in developing cost-effective and cleaner synthetic pathways for pharmaceuticals. This underscores the potential of structurally complex compounds like 3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid in drug development (Zhang et al., 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
Further research could focus on elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry or material science.
特性
IUPAC Name |
3-(6-chloropyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(6-11(17)18)8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYTJQRHVKTEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440874 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(6-chloropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid | |
CAS RN |
252989-87-0 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(6-chloropyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
